邻苯二酚亚磷酰氯

描述

Synthesis Analysis

The synthesis of o-Phenylene phosphorochloridite and related compounds involves specialized strategies designed to incorporate phosphorus groups into the o-phenylene framework. One approach involves the reaction of P,P,P',P'-tetrakis(dimethylamino)-o-phenylenediphosphane with halogen sources, leading to the formation of o-phenylene-bis(dihalophosphane) derivatives. This method allows for further functionalization to obtain phosphorochloridite compounds (Woerz, Quien, & Latscha, 1984).

Molecular Structure Analysis

o-Phenylene phosphorochloridite and its oligomers exhibit interesting conformational behaviors due to the steric twisting along their backbones. This twisting results in limited conjugation but allows for the adoption of well-defined helical secondary structures, both in the solid state and in solution. Computational chemistry and NMR spectroscopy have revealed that unsubstituted o-phenylene oligomers adopt compact helical conformations in solution (Mathew & Hartley, 2011).

Chemical Reactions and Properties

The reactivity of o-Phenylene phosphorochloridite involves interactions with various nucleophiles, leading to a range of derivatives with potential applications in organic synthesis and material science. Its phosphorochloridite group can participate in phosphorylation reactions, offering pathways to synthesize phosphorus-containing compounds. These reactions are critical for developing new materials and molecules with desired properties (Khwaja & Reese, 1971).

科学研究应用

巴卡烷倍半萜类化合物合成中的催化剂

邻苯二酚亚磷酰氯被用作巴卡烷倍半萜类化合物合成的催化剂 . 巴卡烷倍半萜类化合物是一类具有生物活性的有机化合物,在药物化学领域具有潜在的应用价值。

卤素-卤素配体置换反应的反应物

该化合物被用作室温下可逆卤素-卤素配体置换反应的反应物 . 这一过程在金属有机化学领域至关重要,它被用于修饰金属配合物的性质。

卤素-氧置换反应的反应物

邻苯二酚亚磷酰氯也用于在较高温度下进行不可逆的卤素-氧置换反应 . 这种反应在合成各种有机化合物中很重要,特别是那些含有磷的化合物。

金(I)三甲氧基苯甲腈膦分离预催化剂的制备

它被用作金(I)三甲氧基苯甲腈膦分离预催化剂的制备中的反应物 . 这些预催化剂用于各种化学反应,包括交叉偶联反应和涉及金催化的其他转化。

磷酸化试剂

邻苯二酚亚磷酰氯用作磷酸化试剂 . 磷酸化是生物学和化学中的一个关键过程,它被用来激活或失活酶和其他蛋白质。

乙烯基取代螺磷烷和乙烯基膦酸酯的制备

该化合物被用作制备乙烯基取代螺磷烷和乙烯基膦酸酯的反应物 . 这些化合物在合成各种有机材料和药物中具有潜在的应用价值。

向列相中的结构测定

该化合物在溶解于N-(对乙氧基苄叉基)-对丁基苯胺(EBBA)的向列相中时,对其1H和31P核磁共振谱进行了分析,并确定了质子和磷骨架的结构 . 这项研究有助于理解这类化合物在液晶相中的行为,这对材料科学领域很重要。

马氏规则加成的反应物

邻苯二酚亚磷酰氯被用作通过TMSOTf催化的阿布佐夫反应制备吡咯的反应物 . 这种反应是一种马氏规则加成,是化学中的一个基本概念。

作用机制

Target of Action

o-Phenylene phosphorochloridite, also known as 1,2-Phenylene phosphorochloridite, is primarily used as a reactant in various chemical reactions . It doesn’t have a specific biological target, but its role in chemical synthesis is significant.

Mode of Action

This compound acts as a reactant in reversible halogen-halogen ligand substitution at room temperature, and in irreversible halogen-O substitution at higher temperatures . It’s also used in the preparation of gold (I) trimethoxybenzonitrile phosphine isolated precatalysts .

Biochemical Pathways

As a chemical reactant, o-Phenylene phosphorochloridite is involved in several chemical pathways. For instance, it’s used in the synthesis of bakkane sesquiterpenes . It’s also a reactant for the preparation of pyrroles by TMSOTf-catalyzed Arbuzov reaction .

Result of Action

The result of o-Phenylene phosphorochloridite’s action is the formation of new compounds. For example, it’s used as a reactant for the preparation of vinyl-substituted spirophosphoranes and vinylphosphonates via Markovnikov addition .

Action Environment

The action of o-Phenylene phosphorochloridite can be influenced by various environmental factors such as temperature and the presence of other reactants. For instance, it participates in reversible halogen-halogen ligand substitution at room temperature, and in irreversible halogen-O substitution at higher temperatures .

安全和危害

O-Phenylene phosphorochloridite is classified as a skin corrosive and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to wear protective clothing, eye protection, and face protection when handling it . In case of contact, immediate medical attention is required .

未来方向

O-Phenylene phosphorochloridite has potential applications in the synthesis of various chemical compounds. For instance, it has been used as a reactant for the preparation of uridine diphosphate-glucose derivatives, which are potential chain terminators of β-glucan biosynthesis with antifungal activity .

属性

IUPAC Name |

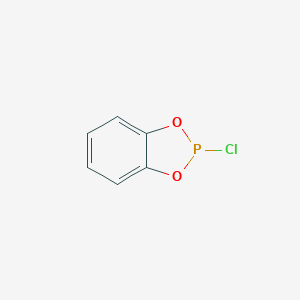

2-chloro-1,3,2-benzodioxaphosphole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJYEGDMJZHLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OP(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061843 | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1641-40-3 | |

| Record name | 2-Chloro-1,3,2-benzodioxaphosphole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylene phosphorochloridite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of o-Phenylene phosphorochloridite and what are its key spectroscopic properties?

A: o-Phenylene phosphorochloridite, a crucial compound in organophosphorus chemistry, possesses the molecular formula C6H4ClO2P and a molecular weight of 174.53 g/mol [, ]. Spectroscopically, its structure is elucidated using techniques like 1H and 31P NMR. For instance, when dissolved in a nematic liquid crystal solvent (EBBA), these NMR analyses provide valuable insights into the spatial arrangement of its proton and phosphorus framework [].

Q2: How is o-Phenylene phosphorochloridite synthesized and purified?

A: The synthesis of o-Phenylene phosphorochloridite involves a two-step process []. Initially, Catechol reacts with Phosphorus(III) Chloride to produce o-phenylene phosphorochloridite. Subsequently, hydrolysis of this intermediate yields bis(o-phenylene) pyrophosphite. Purification of o-Phenylene phosphorochloridite is typically achieved through distillation under reduced pressure [].

Q3: What are the applications of o-Phenylene phosphorochloridite in synthetic chemistry?

A: o-Phenylene phosphorochloridite serves as a versatile precursor in synthesizing various organophosphorus compounds. Notably, it plays a crucial role in creating unsymmetrical and symmetrical diphosphazane ligands []. For example, reacting it with diisopropylamine leads to the formation of the ligand PriN(PPh2)(PO2C6H4) []. These ligands, characterized by their P-N-P backbone, are particularly valuable in coordination chemistry and catalysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。